molecular formula C12H10N2O4 B1453653 1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 1292476-04-0

1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No. B1453653
CAS RN: 1292476-04-0
M. Wt: 246.22 g/mol
InChI Key: UWCSFFFOYLJQRQ-UHFFFAOYSA-N
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Description

The compound “1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also has a nitrophenyl group attached, which is a benzene ring with a nitro group (-NO2) substituent .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The nitro group is electron-withdrawing and could make the benzene ring more susceptible to electrophilic aromatic substitution. The pyrrole ring is aromatic and might undergo electrophilic substitution at the position next to the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and stability can be predicted based on the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been used in the synthesis of pyrrolo[3,2-d]isoxazoles through diastereoselective 1,3-dipolar cycloaddition of nitrones to 1H-pyrrole-2,3-diones. Structures of specific derivatives have been elucidated using single-crystal X-ray analysis (Moroz et al., 2018).
  • It has been involved in reactions with Η-aktiven Nucleophilen leading to the synthesis of 2-pyrrolones and further transformations showing potential for complex chemical syntheses (Kollenz et al., 1976).

Organic Electronics and Photoluminescence

  • The compound has been part of studies exploring the creation of π-conjugated polymers and copolymers, exhibiting potential applications in organic electronics due to their photoluminescent properties, solubility, and processability (Beyerlein & Tieke, 2000).
  • Novel alcohol-soluble n-type conjugated polyelectrolyte derivatives have been synthesized for electron transport layer applications in inverted polymer solar cells, showcasing improvements in power conversion efficiency (Hu et al., 2015).

Corrosion Inhibition

  • New 1H-pyrrole-2,5-dione derivatives have shown effective inhibitive action against the corrosion of carbon steel in hydrochloric acid medium, revealing their potential as corrosion inhibitors (Zarrouk et al., 2015).

Electrochromic Materials

  • The compound has been part of the synthesis of electrochromic materials, such as copolymers that exhibit distinct color changes under different electrical states, suggesting applications in smart windows or displays (Variş et al., 2007).

Chemiluminescence and Electrochemistry

  • It has been used in synthesizing compounds that glow in the presence of hydrogen peroxide, opening up potential applications in biological systems or as indicators in various chemical processes (Algi et al., 2017).

Safety and Hazards

The safety and hazards of a compound also depend on its structure. For example, compounds with nitro groups can be explosive under certain conditions. Proper handling and storage are crucial to ensure safety .

properties

IUPAC Name

1-[2-(4-nitrophenyl)ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-11-5-6-12(16)13(11)8-7-9-1-3-10(4-2-9)14(17)18/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCSFFFOYLJQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN2C(=O)C=CC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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